molecular formula C9H9F2NO3 B13775969 1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13775969
M. Wt: 217.17 g/mol
InChI Key: OYQUFHKOHLVUQK-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) is a complex organic compound with a unique structure that includes a pyridine ring substituted with a difluoromethyl group, an ethyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The ethyl group is then added via an alkylation reaction, and the keto group is introduced through an oxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the keto group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

1-(difluoromethyl)-5-ethyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F2NO3/c1-2-5-3-6(8(14)15)4-12(7(5)13)9(10)11/h3-4,9H,2H2,1H3,(H,14,15)

InChI Key

OYQUFHKOHLVUQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN(C1=O)C(F)F)C(=O)O

Origin of Product

United States

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